A Comprehensive Technical Guide to the Physical Properties of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride
For Research, Scientific, and Drug Development Professionals
Introduction
(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride, a specific stereoisomer of 2-aminocyclopentanecarboxylic acid, is a compound of significant interest in medicinal chemistry and peptide research. Its constrained cyclic structure provides a unique conformational scaffold, making it a valuable building block for the synthesis of peptide analogs and other bioactive molecules.[1][2] Understanding the fundamental physical properties of this compound is paramount for its effective application in drug design, formulation, and synthesis. This guide provides an in-depth analysis of its key physicochemical characteristics, supported by validated experimental protocols and authoritative data.
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various chemical and biological systems. For (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride, these properties are crucial for predicting its solubility, stability, and suitability for specific applications.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 162-166 °C | [3] |
| Solubility | Soluble in water | [3][4] |
| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [3] |
Experimental Determination of Physical Properties
Accurate determination of physical properties requires robust and reproducible experimental methodologies. The following sections detail the standard protocols for measuring the key parameters of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride.
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Determination [5]
The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid.[5]
-
Causality: This method relies on the principle that the melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. By slowly heating a small, packed sample in a capillary tube, the precise temperature range of this phase transition can be observed.[6]
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Self-Validation: The protocol's integrity is maintained by using a calibrated thermometer and performing multiple determinations to ensure reproducibility. A slow heating rate near the melting point is crucial for accuracy.
Aqueous solubility is a fundamental property for any compound intended for biological applications.[7] The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[8]
Methodology: Shake-Flask Equilibrium Solubility
-
Causality: This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions to form a saturated solution.[7]
Experimental Workflow:
Caption: Workflow for NMR Spectroscopic Analysis.
Self-Validation: The use of a deuterated solvent with a known residual solvent peak allows for accurate chemical shift referencing. [9]The consistency of the obtained spectra with previously published data for this compound further validates the results. [10][11] B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology: KBr Pellet or Thin Film Method
-
Causality: Different functional groups vibrate at specific frequencies. When infrared radiation is passed through a sample, the functional groups absorb energy at their characteristic frequencies, resulting in an IR spectrum with distinct absorption bands.
Experimental Workflow:
Caption: Workflow for FTIR Spectroscopic Analysis.
Self-Validation: A background spectrum of the empty sample holder (or pure KBr pellet) should be run and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as the matrix material. [12]
Conclusion
A thorough understanding of the physical properties of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride is indispensable for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible determination of its key physicochemical characteristics. By adhering to these validated protocols, researchers can ensure the quality and reliability of their data, thereby facilitating the development of novel therapeutics and chemical entities.
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